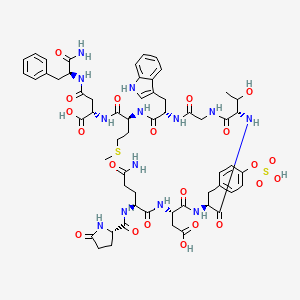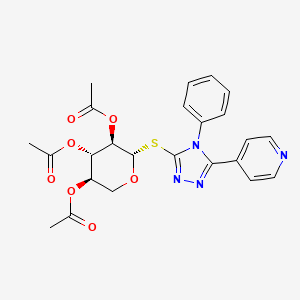
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazo-thiazole core, a nitro group, and a pentyloxy-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, nitro compounds, and thiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pentyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, catalysts such as palladium on carbon, and solvents like ethanol or methanol. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or hydroxyl-substituted derivatives.
Scientific Research Applications
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the imidazo-thiazole core play crucial roles in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Imidazo(2,1-b)thiazole derivatives with different substituents.
- Nitro-substituted phenyl compounds.
- Pentyloxy-substituted aromatic compounds.
Uniqueness
The uniqueness of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-(pentyloxy)phenyl)-, monohydrochloride lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
130623-67-5 |
|---|---|
Molecular Formula |
C16H20ClN3O3S |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
3-(3-nitro-4-pentoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C16H19N3O3S.ClH/c1-2-3-4-9-22-15-6-5-12(10-13(15)19(20)21)14-11-23-16-17-7-8-18(14)16;/h5-6,10-11H,2-4,7-9H2,1H3;1H |
InChI Key |
JFHWUWWKHUSRIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


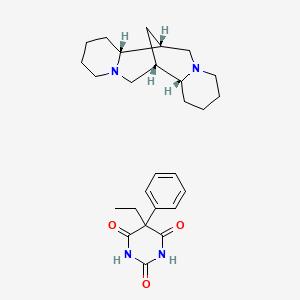

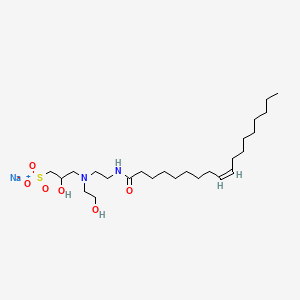
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
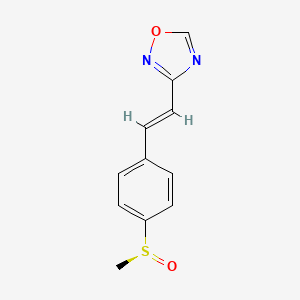
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)




